molecular formula C18H14O5 B11942653 [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid CAS No. 457932-30-8

[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid

Cat. No.: B11942653
CAS No.: 457932-30-8
M. Wt: 310.3 g/mol
InChI Key: XBPBZYQYVNAXRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid can be achieved through a multicomponent condensation reaction. One method involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media . This method yields the target compound with a 74% yield .

Industrial Production Methods: Currently, there is limited information available on the industrial production methods for this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which may involve the transformation of the methoxy group to a hydroxyl group.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Properties

CAS No.

457932-30-8

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetic acid

InChI

InChI=1S/C18H14O5/c1-22-13-5-3-12(4-6-13)17-10-15(19)14-8-11(9-18(20)21)2-7-16(14)23-17/h2-8,10H,9H2,1H3,(H,20,21)

InChI Key

XBPBZYQYVNAXRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)CC(=O)O

Origin of Product

United States

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